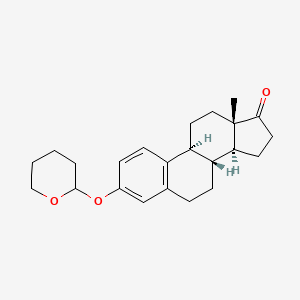
Benzyl 1-methyl-2-azaadamantane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1-methyl-2-azaadamantane-2-carboxylate is a chemical compound that belongs to the class of azaadamantane derivatives. Azaadamantanes are nitrogen-containing analogs of adamantane, which is a tricyclic hydrocarbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1-methyl-2-azaadamantane-2-carboxylate typically involves the amidation of 1-methyl-2-azaadamantane with benzyl chloroformate under Schotten-Baumann conditions. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 1-methyl-2-azaadamantane-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl 1-methyl-2-azaadamantane-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl 1-methyl-2-azaadamantane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with microbial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-azaadamantane: A simpler analog without the benzyl and carboxylate groups.
2-Azaadamantane: Lacks the methyl and benzyl groups but retains the core azaadamantane structure.
Uniqueness
Benzyl 1-methyl-2-azaadamantane-2-carboxylate is unique due to the presence of both benzyl and carboxylate groups, which enhance its chemical reactivity and biological activity compared to its simpler analogs .
Propiedades
Fórmula molecular |
C18H23NO2 |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
benzyl 1-methyl-2-azatricyclo[3.3.1.13,7]decane-2-carboxylate |
InChI |
InChI=1S/C18H23NO2/c1-18-10-14-7-15(11-18)9-16(8-14)19(18)17(20)21-12-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3 |
Clave InChI |
ANFBLKKERMLHED-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3CC(C1)CC(C3)N2C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B13411276.png)








![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)


![tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate](/img/structure/B13411393.png)
